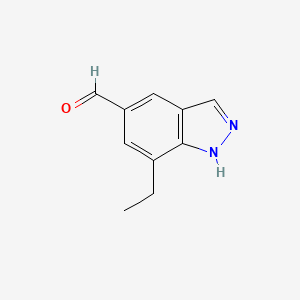
7-Ethyl-1H-indazole-5-carboxaldehyde
Cat. No. B8506356
M. Wt: 174.20 g/mol
InChI Key: UYMUWQCTLCQKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842808B2
Procedure details


5-Bromo-7-ethyl-1H-indazole (2.0 g, 8.9 mmol) and sodium hydride (226 mg, 1.1 equiv.) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (60 mL) was added. The mixture was stirred at room temperature for 15 min. The stirred mixture was cooled to −78° C. and a solution of tert-butyllithium in pentane (1.7 M, 10.5 mL, 2.0 equiv.) was added over several minutes. After 15 min at −78° C., the reaction was gradually warmed to −50° C., and recooled to −78° C. Dimethylformamide (2.8 mL) was slowly added and the mixture allowed to warm to −50° C. The solution was quickly transferred to a stirred solution of water 300 mL and 1 M potassium hydrogen sulfate (25 mL). The resulting suspension was extracted with diethyl ether, washed with water, then brine, dried over magnesium sulfate, and concentrated. Column chromatography gave 160 mg (10%) as a white solid. 1H-NMR (CD3OD, 500 MHz) δ 1.38 (t, J=7.6, 3H), 2.98 (q, J=7.6, 2H), 7.71 (s, 1H), 8.22 (s, 1H), 8.24 (s, 1H), 9.96 (s, 1H). Mass spec.: 175.08 (MH)+.








Identifiers


|
REACTION_CXSMILES
|
BrC1C=C2C(=C(CC)C=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].[C:15]([Li])([CH3:18])([CH3:17])[CH3:16].[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24].S([O-])(O)(=O)=[O:26].[K+]>O.CN(C)C=O.O1CCCC1>[CH2:21]([C:22]1[CH:16]=[C:15]([CH:18]=[O:26])[CH:17]=[C:24]2[C:23]=1[NH:7][N:6]=[CH:5]2)[CH3:20] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)CC
|
|
Name
|
|
|
Quantity
|
226 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a magnetic stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture was cooled to −78° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 min at −78° C.
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was gradually warmed to −50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recooled to −78° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −50° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Column chromatography gave 160 mg (10%) as a white solid
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C=1C=C(C=C2C=NNC12)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
